molecular formula C25H22OP2 B1581622 Bis(diphenylphosphine)methane monooxide CAS No. 23176-18-3

Bis(diphenylphosphine)methane monooxide

Cat. No.: B1581622
CAS No.: 23176-18-3
M. Wt: 400.4 g/mol
InChI Key: MZNZKBJIWPGRID-UHFFFAOYSA-N
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Description

Bis(diphenylphosphine)methane monooxide is an organophosphorus compound with the chemical formula (C₆H₅)₂POCH₂P(C₆H₅)₂. It is a white crystalline solid that is used primarily as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diphenylphosphine)methane monooxide can be synthesized through the oxidation of bis(diphenylphosphino)methane. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows: [ \text{(C₆H₅)₂PCH₂P(C₆H₅)₂ + H₂O₂ → (C₆H₅)₂POCH₂P(C₆H₅)₂ + H₂O} ] The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of hydrogen peroxide as an oxidant is common due to its efficiency and relatively low cost .

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylphosphine)methane monooxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form bis(diphenylphosphine)methane dioxide.

    Reduction: It can be reduced back to bis(diphenylphosphino)methane using reducing agents such as lithium aluminum hydride.

    Substitution: The phosphorus atoms in the compound can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Various halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Bis(diphenylphosphine)methane dioxide.

    Reduction: Bis(diphenylphosphino)methane.

    Substitution: Various phosphine derivatives depending on the substituent introduced.

Scientific Research Applications

Bis(diphenylphosphine)methane monooxide is widely used in scientific research due to its versatility as a ligand. Some of its applications include:

Mechanism of Action

The mechanism of action of bis(diphenylphosphine)methane monooxide primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .

Comparison with Similar Compounds

Bis(diphenylphosphine)methane monooxide can be compared with other similar compounds such as:

    Bis(diphenylphosphino)methane: The parent compound, which lacks the oxygen atom and has different reactivity and coordination properties.

    Bis(diphenylphosphino)ethane: A similar ligand with an ethane backbone instead of a methylene group, which affects its bite angle and coordination behavior.

    Bis(diphenylphosphino)propane: Another related ligand with a propane backbone, offering different steric and electronic properties.

The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metals, making it a versatile ligand for various applications .

Properties

IUPAC Name

diphenylphosphorylmethyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22OP2/c26-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNZKBJIWPGRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22OP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307678
Record name Bis(diphenylphosphine)methane monooxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23176-18-3
Record name NSC193781
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(diphenylphosphine)methane monooxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of palladium acetate (5 mg; 2.2×10-2 mmol), dppm (2.00 g; 5.21 mmol), 1,2-dibromoethane (2.0 g; 10.64 mmol), and dichloromethane (10 mL) was stirred for 20 minutes. To this solution, aqueous NaOH (20% by weight; 6 mL) containing NaI (40 mg; 0.27 mmol) was added and the mixture was vigorously stirred under reflux for 4 hours. The organic phase was filtered through a silica plug which was then washed with CH2Cl2 /AcOEt (3:1 by volume). The combined organic solutions were evaporated to dryness. The solid residue was dissolved in the minimum amount of boiling CH2Cl2, the warm solution was treated with ether (100 mL; portionwise) and left at room temperature for 2 hours. Slightly yellowish fluffy needles of spectroscopically and TLC pure dppmO were separated, washed with ether, and dried under vacuum. The yield was 1.53 g (74%). 1H NMR (CDCl3, 20° C.), δ: 3.1 (d, 2H, J=12.7 Hz, CH2); 7.1-7.9 (m, 20H, Ph). 31P NMR (CDCl3, 20° C.), δ: -26.5 (d, 1P, JP-P =50.5 Hz, PPh2); 29.8 (d, 1P, JP-P =50.5 Hz, P(O)Ph2).
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 mg
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(diphenylphosphine)methane monooxide
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Bis(diphenylphosphine)methane monooxide
Reactant of Route 5
Bis(diphenylphosphine)methane monooxide
Reactant of Route 6
Bis(diphenylphosphine)methane monooxide

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